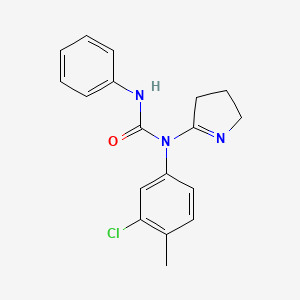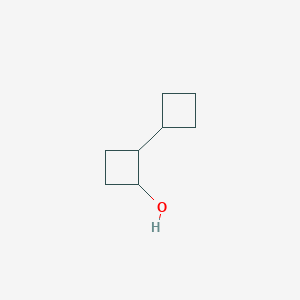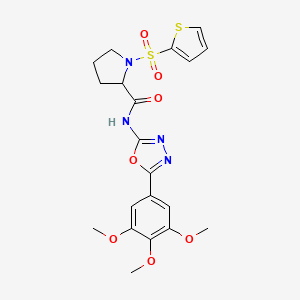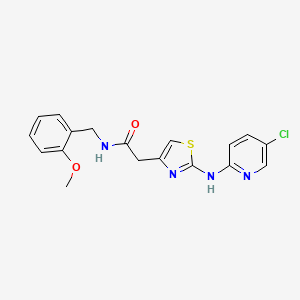
7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a benzofuran derivative that contains both bromine and iodine atoms, making it a valuable tool for researchers studying the effects of halogenation on the properties of organic molecules.
Scientific Research Applications
Antimicrobial Activities
7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran has been studied for its utility in the synthesis of novel antimicrobial compounds. For example, its reaction with sodium azide leads to the formation of 2-(azidomethyl)-5-bromobenzofuran, which is a precursor for creating various antimicrobial agents. This compound has shown effectiveness against both Gram-negative and Gram-positive bacterial strains (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Synthesis of Benzofurans
This compound is a key intermediate in the synthesis of diverse benzofuran derivatives. These benzofurans, with various substituents, can be synthesized through processes like CuI-catalyzed coupling and domino transformations, which involve intricate C-C and C-O bond formation processes (Lu, Wang, Zhang, & Ma, 2007).
Pharmaceutical Applications
This compound is also relevant in the pharmaceutical industry, particularly in synthesizing CCR5 antagonists. These antagonists play a crucial role in treating various medical conditions, demonstrating the compound's significance in drug development (Ikemoto et al., 2005).
Organic Chemistry Research
In organic chemistry, this compound is used in various synthesis and reactivity studies. For example, its reactions with different reagents have led to the discovery of new chemical transformations and the synthesis of novel organic compounds (Šarčevic̀, Zsindely, & Schmid, 1973).
Chemical Structure Studies
This compound is also central in structural chemistry research, where its reactions lead to the formation of new molecular structures. Studies involving X-ray crystallography and NMR spectroscopy have provided insights into the molecular configurations and bonding patterns of the resulting compounds (Choi, Seo, Son, & Lee, 2007).
properties
IUPAC Name |
7-bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIO/c1-6-2-7-4-8(5-12)13-10(7)9(11)3-6/h2-3,8H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVJQNVQPANWIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC(C2)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)




![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)
![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)

![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)

![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)
![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)